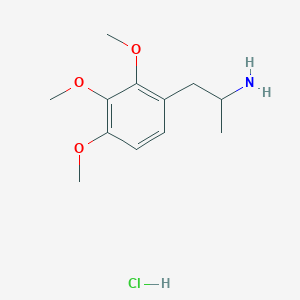![molecular formula C27H26N4O B3026275 (4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[(2R)-2-(phenylmethyl)-1-piperidinyl]-methanone](/img/structure/B3026275.png)
(4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[(2R)-2-(phenylmethyl)-1-piperidinyl]-methanone
Vue d'ensemble
Description
(R)-KT109 est un composé chiral qui a suscité un intérêt considérable dans divers domaines scientifiques en raison de ses propriétés uniques et de ses applications potentielles. Ce composé est connu pour sa pureté énantiomérique et ses interactions spécifiques avec les cibles biologiques, ce qui en fait un sujet d'étude précieux en chimie médicinale et en pharmacologie.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (R)-KT109 implique généralement des techniques de synthèse asymétrique pour garantir la production de l'énantiomère souhaité. Une méthode courante est l'utilisation de catalyseurs chiraux dans l'amination réductrice des cétones. Par exemple, les réductases d'imines (IRED) ont été utilisées pour obtenir des rendements élevés et un excès énantiomérique élevé dans la synthèse d'amines secondaires chirales .
Méthodes de production industrielle
La production industrielle de (R)-KT109 peut impliquer une synthèse asymétrique à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser le rendement et la pureté. L'utilisation de réacteurs à flux continu et de techniques de purification avancées telles que la chromatographie chirale peut améliorer l'efficacité et l'extensibilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
(R)-KT109 subit différents types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Le composé peut être réduit en utilisant des agents tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Des réactions de substitution nucléophile peuvent se produire, où un nucléophile remplace un groupe partant dans la molécule.
Réactifs et conditions communs
Oxydation : Permanganate de potassium en conditions acides ou basiques.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Hydroxyde de sodium en solutions aqueuses ou alcooliques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction produit généralement des alcools.
Applications de la recherche scientifique
(R)-KT109 a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction chiral dans la synthèse de molécules organiques complexes.
Biologie : Étudié pour ses interactions avec les enzymes et les récepteurs, fournissant des informations sur les voies biochimiques.
Médecine : Étudié pour ses effets thérapeutiques potentiels, en particulier dans le traitement des troubles neurologiques.
Industrie : Utilisé dans le développement de catalyseurs chiraux et d'autres produits chimiques de spécialité.
Mécanisme d'action
Le mécanisme d'action de (R)-KT109 implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Ces interactions peuvent moduler les voies biochimiques, conduisant à divers effets physiologiques. Par exemple, (R)-KT109 peut agir comme un inhibiteur ou un activateur de certaines enzymes, influençant ainsi les processus métaboliques .
Applications De Recherche Scientifique
®-KT109 has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with enzymes and receptors, providing insights into biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of chiral catalysts and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-KT109 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. For instance, ®-KT109 may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic processes .
Comparaison Avec Des Composés Similaires
Composés similaires
(S)-KT109 : L'énantiomère de (R)-KT109, qui peut avoir des activités biologiques et des propriétés différentes.
Autres amines chirales : Des composés comme (R)-rasagiline, qui présentent également une pureté énantiomérique et des interactions biologiques spécifiques.
Unicité
(R)-KT109 est unique en raison de sa forme énantiomérique spécifique, qui peut entraîner des activités biologiques distinctes par rapport à son énantiomère ou à d'autres composés similaires. Son excès énantiomérique élevé et sa pureté en font un composé précieux pour la recherche et les applications industrielles.
Propriétés
IUPAC Name |
[(2R)-2-benzylpiperidin-1-yl]-[4-(4-phenylphenyl)triazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O/c32-27(30-18-8-7-13-25(30)19-21-9-3-1-4-10-21)31-20-26(28-29-31)24-16-14-23(15-17-24)22-11-5-2-6-12-22/h1-6,9-12,14-17,20,25H,7-8,13,18-19H2/t25-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJMWHULJIOKPJ-RUZDIDTESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC2=CC=CC=C2)C(=O)N3C=C(N=N3)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN([C@H](C1)CC2=CC=CC=C2)C(=O)N3C=C(N=N3)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3',6'-bis(2-propen-1-yloxy)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B3026193.png)
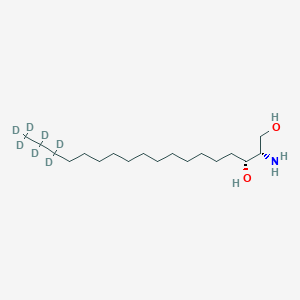
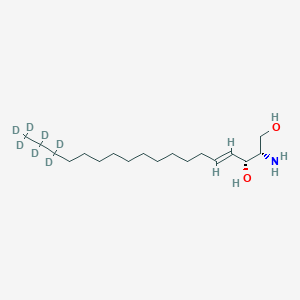
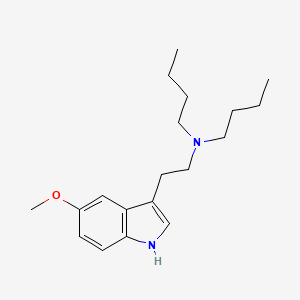
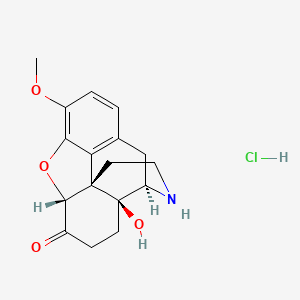
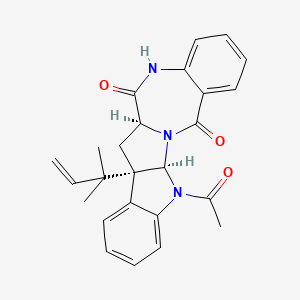
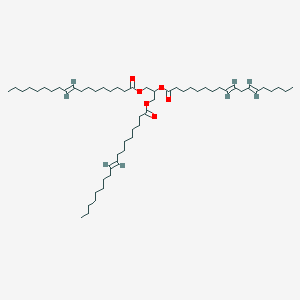
![5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 2-[(1-oxotetradecyl)oxy]-1-[[(1-oxotetradecyl)oxy]methyl]ethyl ester](/img/structure/B3026209.png)
![[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropyl] octadecanoate](/img/structure/B3026210.png)
![4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester](/img/structure/B3026211.png)
![(all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026213.png)
![2,3-bis[[(Z)-icos-11-enoyl]oxy]propyl (Z)-icos-11-enoate](/img/structure/B3026214.png)
